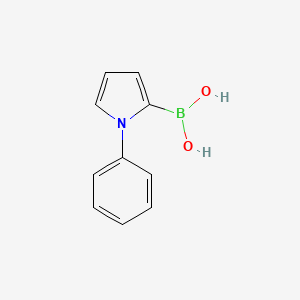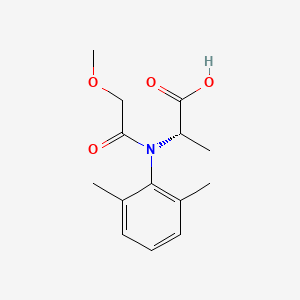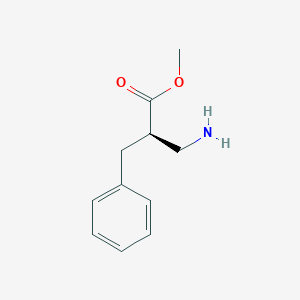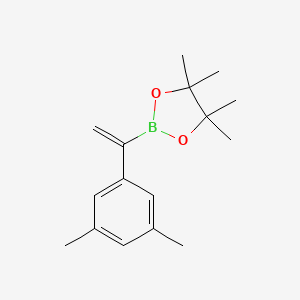
DL-Aspartic acid potassium salt hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Aspartic acid potassium salt hemihydrate, also known as potassium DL-aspartate, is a chemical compound with the molecular formula C4H6KNO4·0.5H2O. It is a white crystalline powder or crystals that is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Aspartic acid potassium salt hemihydrate can be synthesized through the neutralization of DL-aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the hemihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions under controlled conditions to ensure high purity and yield. The product is then crystallized and dried to achieve the desired hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
DL-Aspartic acid potassium salt hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Various substituted aspartate compounds.
Scientific Research Applications
DL-Aspartic acid potassium salt hemihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and other organic reactions.
Biology: Studied for its role in neurotransmission and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of various chemicals and as a supplement in animal feed.
Mechanism of Action
The mechanism of action of DL-aspartic acid potassium salt hemihydrate depends on the biological context. In the nervous system, L-aspartate, a component of the mixture, acts by binding to specific receptors on neurons, leading to excitatory signals. The role of D-aspartate in this context requires further investigation .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid potassium salt: Similar in structure but only contains the L-isomer.
Potassium hydrogen aspartate hemihydrate: Contains an additional hydrogen atom.
L-Aspartic acid sodium salt monohydrate: Similar but uses sodium instead of potassium.
Uniqueness
DL-Aspartic acid potassium salt hemihydrate is unique due to its combination of both D- and L-isomers, which may confer different biological activities compared to compounds containing only one isomer. This dual-isomer composition can be advantageous in certain biochemical and industrial applications .
Properties
Molecular Formula |
C4H8KNO5 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
potassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C4H7NO4.K.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1 |
InChI Key |
RYXUAPZBZMSTCP-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)





![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)

![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)



![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

